N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378051
InChI: InChI=1S/C22H21BrN4/c1-22(2,3)19-13-20(25-17-11-9-16(23)10-12-17)27-21(26-19)18(14-24-27)15-7-5-4-6-8-15/h4-14,25H,1-3H3
SMILES:
Molecular Formula: C22H21BrN4
Molecular Weight: 421.3 g/mol

N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16378051

Molecular Formula: C22H21BrN4

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H21BrN4
Molecular Weight 421.3 g/mol
IUPAC Name N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H21BrN4/c1-22(2,3)19-13-20(25-17-11-9-16(23)10-12-17)27-21(26-19)18(14-24-27)15-7-5-4-6-8-15/h4-14,25H,1-3H3
Standard InChI Key HWYWQQHFEDNRPW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Introduction

N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its structural components, including a pyrazolo[1,5-a]pyrimidine core, a 4-bromophenyl group, a tert-butyl group, and a phenyl group attached at specific positions. The CAS number for this compound is 899390-31-9, and its chemical formula is C22H21BrN4 .

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from pyrazole precursors. These methods often include condensation reactions, cyclization steps, and subsequent functionalization to introduce the desired substituents. For N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, specific synthesis details are not widely reported, but it likely involves similar strategies used for related compounds.

Biological Activity and Potential Applications

Pyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including antimicrobial and antiviral properties. While specific data on N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is limited, related compounds have shown promise in these areas. For instance, some pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase, which is crucial for treating tuberculosis . The structural modifications in N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine could potentially enhance its biological activity or specificity.

Table 2: Comparison with Related Compounds

CompoundBiological ActivityStructural Features
Pyrazolo[1,5-a]pyrimidine derivativesAntimicrobial, antiviralVaried substituents on pyrazolo[1,5-a]pyrimidine core
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-aminePotential antimicrobial/antiviral4-bromophenyl, tert-butyl, phenyl groups

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